molecular formula C20H17ClFN5O5 B2525009 N-(3-chloro-4-fluorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide CAS No. 1052611-11-6

N-(3-chloro-4-fluorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide

Cat. No. B2525009
M. Wt: 461.83
InChI Key: OBGZTMKLXYHPSV-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a useful research compound. Its molecular formula is C20H17ClFN5O5 and its molecular weight is 461.83. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

The compound is involved in the synthesis and structural characterization of various analogs and derivatives. For example, research by Kariuki, Abdel-Wahab, and El‐Hiti (2021) highlights the synthesis of structurally related thiazole compounds with potential applications in material science and pharmaceuticals. Their study provides valuable insights into the crystalline structures of these compounds, which is crucial for understanding their physical and chemical properties Kariuki, Abdel-Wahab, & El‐Hiti, 2021.

Medicinal Chemistry

In the realm of medicinal chemistry, compounds structurally similar to the one have been synthesized for potential therapeutic applications. For instance, Harrison et al. (2001) developed a water-soluble neurokinin-1 receptor antagonist with potential implications in treating emesis and depression, showcasing the pharmaceutical applications of related chemical frameworks Harrison et al., 2001.

Pesticide Research

Derivatives of similar compounds have been explored for their potential as pesticides. Olszewska, Tarasiuk, and Pikus (2011) characterized N-derivatives of related compounds through X-ray powder diffraction, indicating their potential use in developing new pesticides Olszewska, Tarasiuk, & Pikus, 2011.

Enzyme Inhibition Studies

Research into enzyme inhibition for therapeutic purposes also involves compounds with similar structures. Riaz et al. (2020) synthesized N-aryl derivatives of triazole compounds, evaluating their inhibitory potential against cholinesterases, which could have implications in treating Alzheimer's disease and other neurological disorders Riaz et al., 2020.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN5O5/c1-31-14-6-4-11(8-15(14)32-2)27-19(29)17-18(20(27)30)26(25-24-17)9-16(28)23-10-3-5-13(22)12(21)7-10/h3-8,17-18H,9H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGZTMKLXYHPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=C(C=C4)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide

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